Ethyl 2-[4-[(5-chloro-2-methoxyphenyl)sulfamoyl]phenoxy]acetate
Overview
Description
Ethyl 2-[4-[(5-chloro-2-methoxyphenyl)sulfamoyl]phenoxy]acetate is an organic compound that belongs to the class of phenoxyacetates This compound is characterized by the presence of a chloro-substituted methoxyphenyl group and a sulfamoylphenyl group, which are linked through an ethyl acetate moiety
Mechanism of Action
Target of Action
Compounds with similar structures often target enzymes or receptors involved in biochemical pathways .
Mode of Action
It’s known that compounds with sulfonyl groups often act as inhibitors, binding to their target and preventing it from performing its usual function .
Biochemical Pathways
Compounds with similar structures often affect pathways involving the targets they bind to .
Pharmacokinetics
The presence of the ethyl ester group may enhance absorption and distribution, while the sulfonyl group may affect metabolism and excretion .
Result of Action
Based on its potential mode of action as an inhibitor, it may prevent the normal function of its target, leading to downstream effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound .
Safety and Hazards
Future Directions
The future directions for this compound would largely depend on its applications. If it has potential medicinal properties, then future research could involve clinical trials. If it has potential industrial applications, then future research could involve improving its synthesis process or finding new applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[4-[(5-chloro-2-methoxyphenyl)sulfamoyl]phenoxy]acetate typically involves the reaction of 5-chloro-2-methoxybenzenesulfonamide with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[4-[(5-chloro-2-methoxyphenyl)sulfamoyl]phenoxy]acetate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium amide (NaNH2) or thiourea in polar solvents.
Major Products
Oxidation: Formation of 5-chloro-2-methoxybenzoic acid.
Reduction: Formation of 5-chloro-2-methoxyaniline.
Substitution: Formation of 5-chloro-2-methoxyphenyl derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of herbicides and pesticides due to its phenoxyacetate structure.
Comparison with Similar Compounds
Ethyl 2-[4-[(5-chloro-2-methoxyphenyl)sulfamoyl]phenoxy]acetate can be compared with other phenoxyacetate derivatives such as:
Ethyl 2-(4-methoxyphenoxy)acetate: Lacks the chloro and sulfamoyl groups, resulting in different chemical and biological properties.
Ethyl 2-(4-chloro-2-methoxyphenoxy)acetate: Similar structure but lacks the sulfamoyl group, leading to different reactivity and applications.
Ethyl 2-(4-formyl-2-methoxyphenoxy)acetate:
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
ethyl 2-[4-[(5-chloro-2-methoxyphenyl)sulfamoyl]phenoxy]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO6S/c1-3-24-17(20)11-25-13-5-7-14(8-6-13)26(21,22)19-15-10-12(18)4-9-16(15)23-2/h4-10,19H,3,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJDYNFJVVZHMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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